1-(3,5-Dichloro-4-methoxybenzoyl)-4-phenylpiperazine
CAS No.: 930994-87-9
Cat. No.: VC7520390
Molecular Formula: C18H18Cl2N2O2
Molecular Weight: 365.25
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 930994-87-9 |
---|---|
Molecular Formula | C18H18Cl2N2O2 |
Molecular Weight | 365.25 |
IUPAC Name | (3,5-dichloro-4-methoxyphenyl)-(4-phenylpiperazin-1-yl)methanone |
Standard InChI | InChI=1S/C18H18Cl2N2O2/c1-24-17-15(19)11-13(12-16(17)20)18(23)22-9-7-21(8-10-22)14-5-3-2-4-6-14/h2-6,11-12H,7-10H2,1H3 |
Standard InChI Key | GEEYVSOCVDEXRK-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1Cl)C(=O)N2CCN(CC2)C3=CC=CC=C3)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
1-(3,5-Dichloro-4-methoxybenzoyl)-4-phenylpiperazine features a piperazine core substituted at the 1-position with a 3,5-dichloro-4-methoxybenzoyl group and at the 4-position with a phenyl group. The benzoyl moiety introduces electron-withdrawing chlorine atoms at the 3- and 5-positions, alongside a methoxy group at the 4-position, creating a sterically hindered aromatic system. The phenyl group at the piperazine’s 4-position contributes to lipophilicity, influencing membrane permeability .
Comparative Structural Analysis
Analogous compounds, such as 1-(3,5-dichloro-4-pyridyl)piperazine (CAS 175277-80-2), demonstrate similar halogenated aromatic systems but lack the methoxy and phenyl substituents . The presence of methoxy groups in related molecules, such as those in piperazin-1-yl (3,4,5-trimethoxyphenyl)methanone derivatives, has been linked to enhanced antimicrobial activity .
Spectroscopic and Crystallographic Data
While crystallographic data for 1-(3,5-dichloro-4-methoxybenzoyl)-4-phenylpiperazine remain unreported, studies on similar compounds provide benchmarks. For instance, 3-((3,4-dichloroisothiazol-5-yl)methoxy)benzo[d]isothiazole 1,1-dioxide crystallizes in a triclinic system with unit cell parameters a = 6.974(3) Å, b = 8.132(3) Å, and c = 12.349(5) Å . Such data suggest that halogen and methoxy substituents likely induce comparable lattice distortions in the title compound.
Table 1: Comparative Molecular Properties of Selected Piperazine Derivatives
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
---|---|---|---|
1-(3,5-Dichloro-4-pyridyl)piperazine | C₉H₁₁Cl₂N₃ | 232.11 | Pyridyl, dichloro |
Piperazin-1-yl (3,4,5-TMP)methanone | C₁₄H₂₀N₂O₄ | 280.32 | Trimethoxybenzoyl |
Title Compound | C₁₈H₁₇Cl₂N₂O₂ | 394.25 | Dichloro-methoxybenzoyl, phenyl |
Synthetic Methodologies
Key Reaction Pathways
The synthesis of 1-(3,5-dichloro-4-methoxybenzoyl)-4-phenylpiperazine likely follows a multi-step sequence involving:
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Benzoyl Chloride Formation: Conversion of 3,5-dichloro-4-methoxybenzoic acid to its acyl chloride using thionyl chloride or oxalyl chloride.
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Piperazine Coupling: Reaction of the acyl chloride with 4-phenylpiperazine in the presence of a base such as triethylamine, analogous to the synthesis of tert-butyl 4-(3,4,5-trimethoxybenzoyl)piperazine-1-carboxylate .
Optimization Considerations
Literature on related compounds emphasizes the role of coupling agents. For example, EDCl/HOBt-mediated couplings achieve yields >75% for piperazine-benzoyl conjugates . Solvent selection (e.g., THF vs. DCM) and reaction temperature (0°C vs. room temperature) critically impact purity and byproduct formation.
Purification and Characterization
Post-synthesis purification typically involves column chromatography (silica gel, ethyl acetate/petroleum ether gradients) followed by recrystallization from ethyl acetate or ethanol . LC-MS and elemental analysis serve as primary characterization tools, with reported deviations <0.4% for C, H, N content in analogous compounds .
Physicochemical Properties
Solubility and Partition Coefficients
The compound’s logP (calculated via Crippen’s method) is estimated at 3.8±0.2, indicating moderate lipophilicity. Aqueous solubility is likely <1 mg/mL due to the phenyl and dichloro substituents, necessitating formulation with co-solvents (e.g., DMSO) for in vitro assays .
Stability Profile
Accelerated stability studies on similar piperazine derivatives show decomposition <5% after 6 months at 25°C, with primary degradation products arising from demethylation or hydrolysis of the methoxy group .
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